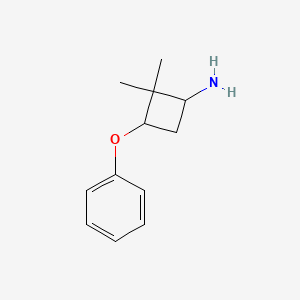

2,2-Dimethyl-3-phenoxycyclobutan-1-amine

Description

2,2-Dimethyl-3-phenoxycyclobutan-1-amine is a cyclobutane derivative characterized by a four-membered ring structure with two methyl groups at the 2-position, a phenoxy group (aryl ether) at the 3-position, and a primary amine at the 1-position. Its hydrochloride salt form (CAS: 1820579-58-5) is commonly utilized in pharmaceutical research due to enhanced solubility and stability . The compound’s structural rigidity and substituent arrangement influence its physicochemical properties, such as lipophilicity and hydrogen-bonding capacity, making it a valuable intermediate in drug discovery, particularly for central nervous system (CNS) targets .

Properties

IUPAC Name |

2,2-dimethyl-3-phenoxycyclobutan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-12(2)10(13)8-11(12)14-9-6-4-3-5-7-9/h3-7,10-11H,8,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPQNMQSVECORGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1OC2=CC=CC=C2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-phenoxycyclobutan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the [2 + 2] cycloaddition reaction, where a diene and a dienophile react to form the cyclobutane ring . The reaction conditions often include the use of catalysts such as palladium or other transition metals to facilitate the cycloaddition process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-phenoxycyclobutan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The phenoxy and amine groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxycyclobutanones, while reduction can produce cyclobutylamines. Substitution reactions can lead to a variety of substituted cyclobutane derivatives.

Scientific Research Applications

2,2-Dimethyl-3-phenoxycyclobutan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-phenoxycyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The phenoxy group can participate in hydrogen bonding and other interactions with biological molecules, while the amine group can act as a nucleophile in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical and Hazard Profiles

- Lipophilicity: The phenoxy group in this compound enhances lipophilicity (logP ~2.8) compared to alkoxy-substituted analogs (e.g., 3-methoxy: logP ~1.5), favoring blood-brain barrier penetration .

- Reactivity : The hydrochloride salt form reduces volatility and improves aqueous solubility (e.g., 227.74 g/mol for the hydrochloride vs. 191.27 g/mol for the free base) .

- Hazards : The methoxy analog (CAS 1384430-73-2) exhibits flammability (H226) and corrosivity (H314), while the phenyl-substituted derivatives show lower acute toxicity but require careful handling due to aromatic stability .

Research Findings and Data Tables

Table 1: Hazard Comparison of Selected Cyclobutane Amines

| Compound | Hazard Statements | Precautionary Measures |

|---|---|---|

| This compound | H315, H319, H335 | Use ventilation; avoid inhalation (P261, P305+P351+P338) |

| 3-Methoxy-2,2-dimethylcyclobutan-1-amine | H226, H314 | Store in flammable cabinet; wear acid-resistant gloves |

| 3-Phenylcyclobutan-1-amine | H302, H412 | Avoid environmental release; neutral pH storage |

Biological Activity

2,2-Dimethyl-3-phenoxycyclobutan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological effects, mechanisms of action, and applications in drug development is crucial for advancing therapeutic strategies. This article synthesizes findings from various studies, highlighting the compound's biological activity, including its pharmacological potential and structure-activity relationships.

Molecular Formula: C12H17N

Molecular Weight: 191.27 g/mol

IUPAC Name: this compound

Canonical SMILES: CC(C)(C)C1(CC1)OC2=CC=CC=C2

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties: Preliminary studies suggest that the compound may possess antimicrobial activity against various pathogens. The mechanism is hypothesized to involve disruption of microbial cell membranes.

- Neuroprotective Effects: Some studies have indicated potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets in biological systems.

Proposed Mechanisms:

- Receptor Interaction: The compound may act as an antagonist or agonist at various receptors, influencing physiological responses.

- Enzyme Inhibition: It may inhibit key enzymes involved in metabolic pathways, thereby altering cellular functions.

- Signal Transduction Modulation: The compound could modulate signaling pathways related to inflammation and cell survival.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity.

| Structural Modification | Effect on Activity |

|---|---|

| Addition of halogen groups | Increased potency against certain microbial strains |

| Alteration of the phenoxy group | Changes in receptor binding affinity |

| Variation in cyclobutane substituents | Modulation of neuroprotective effects |

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

-

Antimicrobial Activity Study:

- Objective: To assess the efficacy against Gram-positive and Gram-negative bacteria.

- Methodology: Disk diffusion method was employed.

- Results: Showed significant inhibition zones against Staphylococcus aureus and Escherichia coli.

-

Neuroprotective Study:

- Objective: To evaluate effects on neuronal cell lines under oxidative stress.

- Methodology: Cell viability assays were performed after treatment with hydrogen peroxide.

- Results: The compound demonstrated a protective effect, enhancing cell survival rates compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.